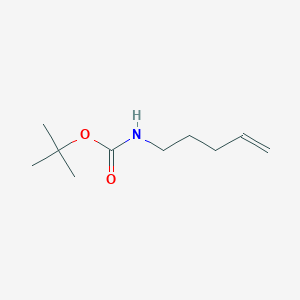
2-Amino-N-(4-méthylthiazol-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-N-(4-methylthiazol-2-yl)acetamide, or 4-methylthiazol-2-ylacetamide, is an organosulfur compound that has a wide range of applications in scientific research. It is a colorless, odorless crystalline solid that is soluble in water and a number of organic solvents. 4-Methylthiazol-2-ylacetamide can be synthesized from a variety of starting materials and has a number of advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, qui incluent le « 2-Amino-N-(4-méthylthiazol-2-yl)acétamide », ont été trouvés pour présenter des propriétés antioxydantes . Ils peuvent neutraliser les radicaux libres dans le corps, ce qui peut aider à prévenir les maladies chroniques et à améliorer la santé générale .
Propriétés analgésiques et anti-inflammatoires
Des composés liés au cycle thiazole, tels que le « this compound », ont montré des effets analgésiques et anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement de maladies telles que l'arthrite et d'autres maladies inflammatoires .
Applications antimicrobiennes et antifongiques
Les dérivés du thiazole ont démontré des activités antimicrobiennes et antifongiques . Cela suggère que le « this compound » pourrait être utilisé dans le développement de nouveaux agents antimicrobiens et antifongiques .
Propriétés antivirales
La recherche a montré que les dérivés du thiazole peuvent présenter des propriétés antivirales . Cela indique que le « this compound » pourrait potentiellement être utilisé dans le traitement des infections virales .
Effets diurétiques
Il a été constaté que les composés thiazoliques avaient des effets diurétiques . Cela suggère que le « this compound » pourrait être utilisé dans le traitement de maladies telles que l'hypertension et l'œdème .
Applications anticonvulsivantes et neuroprotectrices
Il a été constaté que les dérivés du thiazole avaient des effets anticonvulsivants et neuroprotecteurs . Cela suggère que le « this compound » pourrait être utilisé dans le traitement de troubles neurologiques comme l'épilepsie .
Molécules médicamenteuses antitumorales ou cytotoxiques
Le « this compound » s'est avéré avoir des effets antitumoraux ou cytotoxiques potentiels . Cela suggère qu'il pourrait être utilisé dans le traitement de divers types de cancer .
Activité antibactérienne
Certains dérivés d'amide N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) méthyl]-1,3-thiazol-2-yl}-2-substitués, qui sont liés au « this compound », ont montré une activité antibactérienne in vitro préliminaire contre Staphylococcus aureus, E. coli, P. aeroginosa et S. typhi .
Orientations Futures
The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Mécanisme D'action
Target of Action
It is known that 2-aminothiazole derivatives, which include this compound, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . These compounds are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
2-aminothiazole derivatives are known to affect various biochemical pathways involved in cancer cell proliferation .
Result of Action
2-aminothiazole derivatives have been shown to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Analyse Biochimique
Biochemical Properties
2-Amino-N-(4-methylthiazol-2-yl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiazole-containing enzymes, which are involved in various metabolic pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and developing therapeutic agents .
Cellular Effects
The effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, it has been found to impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 2-Amino-N-(4-methylthiazol-2-yl)acetamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, thereby modulating their activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Amino-N-(4-methylthiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Amino-N-(4-methylthiazol-2-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its role in metabolic pathways makes it a valuable tool for studying metabolism and developing metabolic therapies.
Transport and Distribution
Within cells and tissues, 2-Amino-N-(4-methylthiazol-2-yl)acetamide is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within cells to exert its effects.
Subcellular Localization
The subcellular localization of 2-Amino-N-(4-methylthiazol-2-yl)acetamide is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, can significantly impact its biological effects .
Propriétés
IUPAC Name |
2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZWAWRXWNJTGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1280882.png)



